Chlorhydrate de clindamycine palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

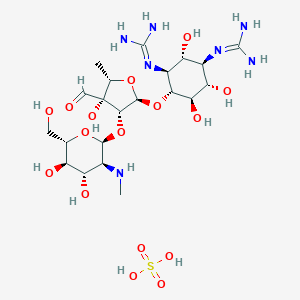

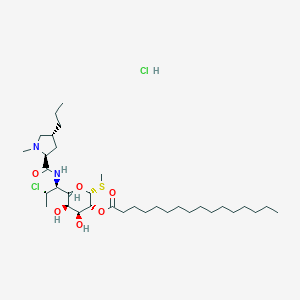

Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin palmitate hydrochloride is used for oral suspension.

Applications De Recherche Scientifique

Impression 3D dans la fabrication pharmaceutique

Le chlorhydrate de clindamycine palmitate a été utilisé dans le développement de comprimés imprimés en 3D . Le processus implique la fusion sélective au laser (SLS) et l’optimisation de la formulation en étudiant l’effet des facteurs de formulation et de processus sur les attributs critiques de qualité des imprimés . Cette méthode offre la possibilité de fabriquer des formes posologiques personnalisées en fonction des besoins des patients .

Traitement des infections bactériennes

Le this compound est un antibiotique lincosamide semi-synthétique utilisé dans le traitement d’un éventail d’infections graves dues à des micro-organismes sensibles . Il a un spectre d’activité relativement étroit qui comprend les bactéries anaérobies ainsi que les cocci et les bacilles Gram-positifs et les bacilles Gram-négatifs .

Traitement de l’acné vulgaire

Le this compound est également utilisé par voie topique pour l’acné vulgaire . Il contribue à réduire le nombre de lésions d’acné en arrêtant la croissance de certaines bactéries qui causent l’acné

Mécanisme D'action

- Clindamycin palmitate hydrochloride is a lincosamide antibiotic. Its primary targets include susceptible anaerobic bacteria, gram-positive cocci and bacilli, and some gram-negative bacilli .

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Clindamycin palmitate hydrochloride is inactive in vitro, but rapid in vivo hydrolysis converts this compound to the antibacterially active clindamycin . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process .

Cellular Effects

Clindamycin palmitate hydrochloride, once converted to clindamycin, is used to treat a wide variety of serious bacterial infections . It works by stopping the growth of bacteria . It has been reported that treatment with clindamycin alters the normal flora of the colon leading to overgrowth of C.difficile .

Molecular Mechanism

The molecular mechanism of action of clindamycin palmitate hydrochloride involves the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptides .

Temporal Effects in Laboratory Settings

In human pharmacology, studies comparing clindamycin palmitate HCl with clindamycin hydrochloride show that both drugs reach their peak active serum concentrations at the same time, indicating a rapid hydrolysis of the palmitate to the clindamycin . After oral administration of clindamycin hydrochloride, the elimination half-life is increased to approximately 4.0 hours in the elderly .

Dosage Effects in Animal Models

In animal models, clindamycin has been shown to have a primarily bacteriostatic effect. At higher concentrations, it may be bactericidal . Significant mortality was observed in mice at an intravenous dose of 855 mg/kg and in rats at an oral or subcutaneous dose of approximately 2618 mg/kg .

Metabolic Pathways

Clindamycin undergoes hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP3A5, to form clindamycin sulfoxide and a minor metabolite, N-desmethylclindamycin .

Transport and Distribution

Clindamycin is widely distributed in the body, including into bone, but does not distribute into cerebrospinal fluid . The volume of distribution has been variably estimated between 43-74 L .

Propriétés

Numéro CAS |

25507-04-4 |

|---|---|

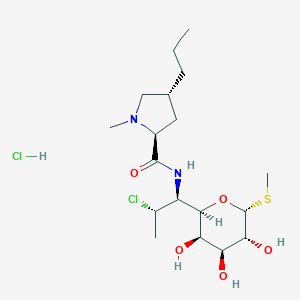

Formule moléculaire |

C34H64Cl2N2O6S |

Poids moléculaire |

699.9 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R)-6-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride |

InChI |

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24?,25?,26-,28?,29+,30-,31?,32+,34+;/m0./s1 |

Clé InChI |

GTNDZRUWKHDICY-KXROMCTESA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H](C(O[C@@H]1SC)C(C(C)Cl)NC(=O)[C@@H]2CC(CN2C)CCC)O)O.Cl |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl |

Key on ui other cas no. |

25507-04-4 |

Pictogrammes |

Irritant |

Numéros CAS associés |

35208-55-0 (Parent) |

Synonymes |

7-chloro-7-deoxylincomycin palmitate 7-chlorolincomycin palmitate Cleocin palmitate clindamycin palmitate clindamycin palmitate hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

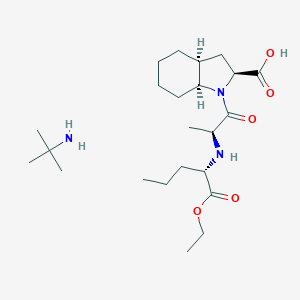

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.